1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline
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Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. It also has a phenyl group (a six-membered aromatic ring), a sulfonyl group (a sulfur atom double-bonded to two oxygen atoms), and an imidazo[4,5-b]quinoxaline group, which is a polycyclic aromatic compound containing nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The aromatic rings (furan and phenyl) would contribute to the compound’s stability and could participate in π-π stacking interactions. The sulfonyl group is polar and could form hydrogen bonds with other molecules .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could make the compound more polar and therefore more soluble in polar solvents .Scientific Research Applications
Synthesis and Electrophilic Substitution Reactions
Research on similar quinoxaline derivatives demonstrates their synthesis through reactions like the Weidenhagen reaction, with subsequent electrophilic substitution reactions. These processes allow for the modification of quinoxaline compounds to achieve desired properties or functionalities, which can be crucial in drug development and other applications in organic chemistry (Aleksandrov et al., 2011).
Antimycobacterial Activity
Quinoxaline derivatives, including those synthesized via Povarov reaction, have been evaluated for their antimycobacterial activity, showing potential as antitubercular agents. Such studies highlight the importance of quinoxaline compounds in developing new treatments for tuberculosis (Kantevari et al., 2011).
Antimicrobial and Larvicidal Activities
Imidazole derivatives synthesized through Mannich base method and Cu(II) catalysis have shown significant antimicrobial and larvicidal activities. These findings suggest the potential of quinoxaline and imidazole derivatives in developing new antimicrobial agents and pesticides (Alaklab et al., 2017).
Synthesis of Sulfonylated Derivatives
Research on the synthesis of sulfonylated furans or imidazo[1,2-a]pyridines through a three-component, domino reaction provides a new strategy for preparing these derivatives. Such methodologies are vital for creating compounds with varied biological activities and potential applications in drug development (Cui et al., 2018).
Catalysis and Green Synthesis
The development of efficient, green synthetic methods for quinoxaline derivatives, such as those involving zwitterionic imidazolium salts, emphasizes the importance of sustainable practices in chemical synthesis. These approaches not only facilitate the production of quinoxaline derivatives but also align with environmental considerations (Sajjadifar et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(4-methylphenyl)sulfonyl-2H-imidazo[4,5-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O3S/c1-15-8-10-17(11-9-15)29(26,27)25-14-24(13-16-5-4-12-28-16)20-21(25)23-19-7-3-2-6-18(19)22-20/h2-12H,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRARHIHTCLJIEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CN(C3=NC4=CC=CC=C4N=C32)CC5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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